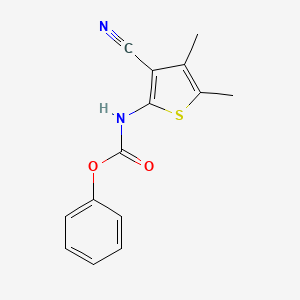

phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate is a chemical compound with the molecular formula C14H12N2O2S . It is available from various suppliers .

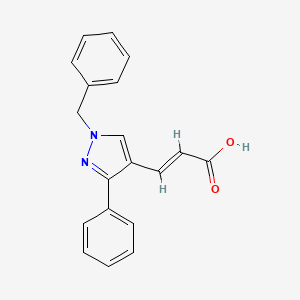

Molecular Structure Analysis

The molecular structure of phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate consists of a phenyl group attached to a carbamate group, which is in turn attached to a 3-cyano-4,5-dimethylthiophene group .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate:

Medicinal Chemistry

Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate has shown potential in medicinal chemistry due to its structural properties. Thiophene derivatives, including this compound, are known for their diverse biological activities. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties . The presence of the cyano group and the carbamate moiety enhances its pharmacological profile, making it a promising candidate for drug development.

Antimicrobial Agents

This compound has been studied for its antimicrobial properties . The thiophene ring system is known to exhibit significant activity against a variety of microbial strains. Research has shown that modifications on the thiophene ring, such as the addition of cyano and carbamate groups, can enhance its effectiveness against bacteria and fungi .

Organic Electronics

Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate is also of interest in the field of organic electronics. Thiophene derivatives are widely used in the development of organic semiconductors due to their excellent electronic properties. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible and wearable electronic devices .

Corrosion Inhibitors

The compound has potential applications as a corrosion inhibitor . Thiophene derivatives are known to protect metals from corrosion by forming a protective film on the metal surface. The presence of the cyano and carbamate groups in this compound enhances its ability to adsorb onto metal surfaces, providing effective corrosion protection .

Material Science

In material science, phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate can be used in the synthesis of advanced materials . Its unique chemical structure allows it to be incorporated into polymers and composites, enhancing their mechanical and thermal properties. This makes it useful in the development of high-performance materials for various industrial applications .

Photovoltaic Applications

The compound is also being explored for its use in photovoltaic applications . Thiophene-based materials are known for their ability to absorb light and convert it into electrical energy. This compound can be used in the active layer of organic solar cells, improving their efficiency and stability .

Pharmaceutical Intermediates

Phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate can serve as a pharmaceutical intermediate in the synthesis of various drugs. Its unique structure allows it to be used as a building block in the synthesis of complex molecules with therapeutic potential. This makes it valuable in the pharmaceutical industry for the development of new medications .

Chemical Sensors

Lastly, this compound has potential applications in the development of chemical sensors . Thiophene derivatives are known for their sensitivity to various chemical analytes. The presence of the cyano and carbamate groups in this compound enhances its ability to interact with target molecules, making it useful in the design of sensors for detecting environmental pollutants and other hazardous substances .

Safety and Hazards

特性

IUPAC Name |

phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-9-10(2)19-13(12(9)8-15)16-14(17)18-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTLCRJYSUBUDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)OC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)

![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)

![2-cyclopropyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B6142531.png)

![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)

![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)

![4-chloro-5,6-dimethyl-2-[(phenylsulfanyl)methyl]thieno[2,3-d]pyrimidine](/img/structure/B6142573.png)

![2-[5-(2-methylpropyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]acetonitrile](/img/structure/B6142578.png)

![2-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetonitrile](/img/structure/B6142582.png)